molecular formula C14H15FN4O2 B2596006 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea CAS No. 1797551-11-1

1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

Cat. No.: B2596006
CAS No.: 1797551-11-1
M. Wt: 290.298
InChI Key: YLYPTGRYQVUELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a synthetic compound featuring a pyrazolyl urea core, a structure recognized in pharmacological research for its potential to modulate key biological pathways. Compounds with this scaffold have been investigated as potent inhibitors of kinase enzymes, such as p38α mitogen-activated protein kinase (MAPK), which is a critical target in inflammatory signal transduction . The p38α MAPK pathway regulates the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), and its inhibition represents a promising therapeutic strategy for conditions like rheumatoid arthritis and other inflammatory disorders . Furthermore, pyrazolyl urea derivatives have shown compelling bioactivity in oncology research, with studies indicating their ability to inhibit cancer cell proliferation and induce cell cycle arrest . The structural features of this compound—including the fluorophenyl and tetrahydrofuran substituents—are designed to optimize binding affinity and selectivity for research into these and other target classes. This makes it a valuable chemical tool for researchers exploring kinase biology, inflammatory mechanisms, and anticancer agents in vitro.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c15-12-3-1-2-4-13(12)18-14(20)17-10-7-16-19(8-10)11-5-6-21-9-11/h1-4,7-8,11H,5-6,9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYPTGRYQVUELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Group: The tetrahydrofuran moiety is introduced via a nucleophilic substitution reaction. This step often involves the use of tetrahydrofuran derivatives and suitable leaving groups.

    Coupling with Fluorophenyl Isocyanate: The final step involves the coupling of the pyrazole-tetrahydrofuran intermediate with 2-fluorophenyl isocyanate to form the desired urea compound. This reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives, which can be useful in further functionalization.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically target the urea or pyrazole moieties, leading to reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom. This can result in a variety of substituted derivatives with different properties.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to room temperature).

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that derivatives of pyrazole, including 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, exhibit significant antifungal properties. Research has shown that compounds with similar structures demonstrate enhanced activity against various fungal strains, particularly Fusarium oxysporum and Candida albicans . The presence of the fluorine atom in the phenyl ring may enhance lipophilicity, facilitating better membrane penetration and increased biological activity.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have indicated that pyrazole derivatives can inhibit multiple tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell lines such as A549 (lung carcinoma) and MV4-11 (acute myeloid leukemia) . The mechanism of action is believed to involve the disruption of signaling pathways critical for tumor growth.

Case Study 1: Antifungal Efficacy

In a comparative study, several pyrazole derivatives were synthesized and tested against Fusarium oxysporum. Among them, this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 6.25 µg/mL, demonstrating significant antifungal activity comparable to established antifungal agents like miconazole .

Case Study 2: Anticancer Activity

A series of pyrazole-based compounds were evaluated for their cytotoxic effects on various cancer cell lines. The compound demonstrated an IC50 value of 0.041 µM against A549 cells, indicating potent anticancer activity. Molecular docking studies suggested that the compound binds effectively to the ATP-binding site of c-Met kinase, which is implicated in tumor growth .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The presence of the fluorophenyl group enhances its binding affinity and specificity, while the pyrazole and tetrahydrofuran moieties contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Urea Scaffold

The urea derivatives in (compounds 11a–11o) share a common core but differ in aryl substituents and side chains. Key comparisons include:

Compound Aryl Substituent Side Chain ESI-MS [M+H]+ Yield (%) Notable Features
Target Compound 2-Fluorophenyl Tetrahydrofuran-3-yl-pyrazole N/A* N/A Enhanced solubility via THF
11a () 3-Fluorophenyl Piperazine-thiazole 484.2 85.1 Piperazine for basicity
11c () 3-Chloro-4-fluorophenyl Piperazine-thiazole 518.1 88.9 Halogenated for potency
11e () 3-Trifluoromethylphenyl Piperazine-thiazole 534.1 86.7 CF₃ for lipophilicity
11l () 3-Methoxyphenyl Piperazine-thiazole 496.3 85.2 Methoxy for solubility

*Molecular weight estimation: ~312–330 g/mol (based on structure).

  • Electronic Effects : The 2-fluorophenyl group in the target compound may offer similar electron-withdrawing effects to 3-fluorophenyl (11a) or 3-chloro-4-fluorophenyl (11c), which are associated with improved target binding and metabolic stability .
  • Solubility : The tetrahydrofuran moiety likely enhances aqueous solubility compared to the piperazine-thiazole chains in compounds, which are more hydrophobic. Methoxy groups (e.g., 11l) also improve solubility but may reduce membrane permeability.
  • Synthetic Accessibility : Yields for analogs in range from 83–88%, suggesting efficient synthetic routes for urea derivatives. The target compound’s synthesis would require optimization of the THF-pyrazole coupling step.

Pyrazole-Modified Analogs

  • Its clinical success as an ALK/ROS1 inhibitor highlights the importance of pyrazole in kinase targeting. The target compound’s pyrazole-THF group may offer distinct steric or electronic interactions compared to crizotinib’s piperidine-pyrazole .
  • Acetylphenyl Ureas () : Compounds like 1-(3-acetylphenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea (ESI-MS: 894502-73-9) feature acetyl groups that may increase metabolic liability compared to the target compound’s THF group, which is less prone to oxidation .

Pharmacokinetic and Pharmacodynamic Considerations

  • Bioavailability : Fluorine atoms (as in 2-fluorophenyl) reduce CYP450-mediated metabolism, extending half-life. This is observed in 11a–11o (), where fluorinated/chlorinated analogs show higher stability .
  • Target Selectivity : The THF group’s stereochemistry and polarity may influence selectivity. For example, piperazine-thiazole chains in compounds could target intracellular kinases, while THF-pyrazole might favor membrane-bound enzymes.

Biological Activity

1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a compound that belongs to the pyrazole class of compounds, known for their diverse biological activities. This article reviews the compound's biological activity, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, as well as its structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14FN3O Molecular Weight 253 27 g mol \text{C}_{13}\text{H}_{14}\text{F}\text{N}_3\text{O}\quad \text{ Molecular Weight 253 27 g mol }

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells.

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Remarks
1HepG254.25Significant growth inhibition
2HeLa38.44Selective toxicity towards cancer cells
3GM-611480.06Non-toxic to normal fibroblasts

The above data illustrates that the compound displays selective cytotoxicity towards cancerous cells while sparing healthy cells, which is a desirable property in anticancer drug design .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are involved in inflammatory responses.

Case Study:
In a study involving lipopolysaccharide (LPS)-induced inflammation in vitro, the compound demonstrated a significant reduction in NO production, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various pathogens. For instance, compounds structurally related to this compound have exhibited moderate to excellent activity against several bacterial strains.

Table 2: Antimicrobial Activity of Related Pyrazole Derivatives

CompoundPathogenZone of Inhibition (mm)Remarks
AE. coli15Moderate activity
BS. aureus20Strong activity
CC. albicans12Limited activity

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activities of pyrazole derivatives are influenced by their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish their pharmacological properties.

Key SAR Insights:

  • Substituents on the phenyl ring: The presence of electron-withdrawing groups like fluorine enhances antitumor activity.
  • Alkyl groups on the pyrazole nitrogen: These can improve solubility and bioavailability.

Research has shown that introducing different substituents can lead to significant changes in activity profiles, emphasizing the importance of SAR studies in drug design .

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions between substituted phenyl and pyrazole intermediates. A typical approach involves coupling 2-fluorophenyl isocyanate with 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine under anhydrous conditions. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane eluent) . For optimization, stoichiometric ratios (e.g., 1:1.2 amine:isocyanate) and catalysts like DMAP may improve yields. Post-reaction purification via column chromatography or recrystallization (ethanol/water) is recommended .

Q. Which analytical techniques are most reliable for structural confirmation of this urea derivative?

  • Methodological Answer : 1H/13C NMR is essential for confirming the urea linkage (NH signals at δ ~8–10 ppm) and substituent positions. ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ or [M−HCl+H]+ adducts). IR spectroscopy identifies urea C=O stretches (~1640–1680 cm⁻¹). For crystalline derivatives, X-ray crystallography provides unambiguous stereochemical data, though crystallization may require slow evaporation from DCM/hexane mixtures . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is advised for biologically active samples .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer : The compound exhibits moderate polarity due to the tetrahydrofuran and fluorophenyl moieties. For solubility screening, DMSO is preferred for stock solutions, while aqueous stability studies can use PBS (pH 7.4) with ≤5% DMSO. Stability under acidic/basic conditions (e.g., simulated gastric fluid) should be tested via HPLC to detect hydrolysis of the urea bond .

Advanced Research Questions

Q. How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Core Modifications : Replace the tetrahydrofuran-3-yl group with other heterocycles (e.g., pyrrolidine or piperidine) to assess steric/electronic effects.
  • Substituent Variations : Introduce electron-withdrawing groups (e.g., Cl, CF₃) on the fluorophenyl ring to enhance binding affinity.
  • Linker Optimization : Replace urea with thiourea or amide groups to study hydrogen-bonding contributions.
  • Synthetic Workflow : Use parallel synthesis or combinatorial chemistry for rapid analog generation. Validate SAR via in vitro assays (e.g., enzyme inhibition) and correlate with computational docking studies .

Q. How should contradictory spectral or biological activity data be resolved during characterization?

  • Methodological Answer :
  • Spectral Contradictions : If NMR signals overlap (e.g., NH vs. aromatic protons), use 2D NMR (COSY, HSQC) or deuterated solvents to resolve assignments. For ambiguous mass fragments, employ tandem MS/MS .
  • Biological Variability : Replicate assays in triplicate with positive/negative controls. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm activity. Statistically analyze data (e.g., ANOVA) to identify outliers .

Q. What strategies mitigate challenges in assessing this compound’s pharmacological mechanisms (e.g., TNF-α modulation)?

  • Methodological Answer :
  • Target Identification : Use pull-down assays with biotinylated probes or photoaffinity labeling to identify protein targets.
  • Pathway Analysis : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated cells to map signaling pathways.
  • In Vivo Validation : Use murine models (e.g., collagen-induced arthritis) to evaluate TNF-α suppression. Monitor pharmacokinetics (plasma half-life via LC-MS) and tissue distribution .

Q. How can computational methods enhance the understanding of this compound’s reactivity or binding modes?

  • Methodological Answer :
  • DFT Calculations : Predict electrophilic/nucleophilic sites for synthetic modifications.
  • Molecular Dynamics (MD) : Simulate urea bond flexibility in aqueous environments to assess stability.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like TNF-α or kinases. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.